Pim-1 kinase inhibitor 5

Description

BenchChem offers high-quality Pim-1 kinase inhibitor 5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pim-1 kinase inhibitor 5 including the price, delivery time, and more detailed information at info@benchchem.com.

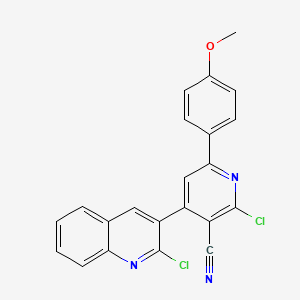

Structure

3D Structure

Properties

Molecular Formula |

C22H13Cl2N3O |

|---|---|

Molecular Weight |

406.3 g/mol |

IUPAC Name |

2-chloro-4-(2-chloroquinolin-3-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C22H13Cl2N3O/c1-28-15-8-6-13(7-9-15)20-11-16(18(12-25)22(24)27-20)17-10-14-4-2-3-5-19(14)26-21(17)23/h2-11H,1H3 |

InChI Key |

JTCXKTJMNJNUGG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC4=CC=CC=C4N=C3Cl)C#N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Target Binding Affinity of Pim-1 Kinase Inhibitor 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding affinity of Pim-1 kinase inhibitor 5, also identified as Compound 4c. The document details its inhibitory potency, the experimental methodology for its determination, and its context within the broader Pim-1 signaling pathway.

Quantitative Binding Affinity Data

Pim-1 kinase inhibitor 5 (Compound 4c) has been evaluated for its ability to inhibit the enzymatic activity of Pim-1 kinase. The primary metric for its potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound Name | Target | Parameter | Value (µM) |

| Pim-1 kinase inhibitor 5 (Compound 4c) | Pim-1 Kinase | IC50 | 0.61[1][2] |

In addition to its primary target, the cytotoxicity of Pim-1 kinase inhibitor 5 has been assessed against a panel of human cancer cell lines.

| Cell Line | Cancer Type | Parameter | Value (µM) |

| HepG2 | Hepatocellular Carcinoma | IC50 | 8.02 ± 0.38[1][2] |

| HCT-116 | Colon Carcinoma | IC50 | 7.15 ± 0.35[1][2] |

| MCF-7 | Breast Adenocarcinoma | IC50 | Not explicitly quantified but noted for high activity[1][2] |

| PC-3 | Prostate Adenocarcinoma | IC50 | Not explicitly quantified but noted for high activity[1][2] |

Experimental Protocols

The determination of the IC50 value for Pim-1 kinase inhibitor 5 was achieved through an in vitro enzyme inhibition assay. While the specific proprietary details may vary between testing facilities, the fundamental protocol is based on established methods for assessing ATP-competitive kinase inhibitors.

In Vitro Pim-1 Kinase Inhibition Assay (ATP-Competition Format)

This assay quantifies the ability of a test compound to compete with ATP for the binding site of the Pim-1 kinase. The reduction in kinase activity, measured by the phosphorylation of a substrate, is proportional to the inhibitory potency of the compound.

Materials:

-

Enzyme: Recombinant human Pim-1 kinase.

-

Substrate: A suitable peptide or protein substrate for Pim-1, such as a peptide derived from the pro-apoptotic protein Bad.

-

ATP: Adenosine triphosphate, as the phosphate donor. Radiolabeled ATP (e.g., [γ-³³P]-ATP) is often used for detection.

-

Test Compound: Pim-1 kinase inhibitor 5 (Compound 4c) dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: A buffer solution optimized for Pim-1 kinase activity, typically containing Tris-HCl, MgCl₂, and DTT.

-

Detection Reagent: Depending on the method, this could be a scintillation counter for radioactivity, a luminometer for ADP-Glo™ type assays, or a fluorescence reader for LanthaScreen™ assays.

Procedure:

-

Compound Preparation: A serial dilution of Pim-1 kinase inhibitor 5 is prepared in the assay buffer.

-

Reaction Mixture Preparation: In a multi-well plate, the recombinant Pim-1 kinase, the substrate, and the assay buffer are combined.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP and the various concentrations of the test compound.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Termination of Reaction: The reaction is stopped, often by the addition of a stop solution or by capturing the phosphorylated substrate on a filter membrane.

-

Detection and Quantification: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves measuring the incorporated radioactivity. In luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.

-

Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction with no inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathways and Experimental Workflows

Pim-1 Kinase Signaling Pathway

Pim-1 kinase is a constitutively active serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. It is a downstream effector of the JAK/STAT signaling pathway and influences the activity of several key cellular proteins.

Caption: Simplified Pim-1 signaling pathway and the point of intervention for Pim-1 Inhibitor 5.

Experimental Workflow for IC50 Determination

The workflow for determining the IC50 of a kinase inhibitor involves a series of sequential steps, from initial compound handling to final data analysis.

Caption: General experimental workflow for the determination of an IC50 value for a kinase inhibitor.

References

The Role of Pim-1 Kinase in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases, particularly Pim-1, has emerged as a critical regulator of oncogenesis.[1][2][3] Constitutively active by nature, Pim-1's cellular activity is primarily dictated by its expression level, which is frequently elevated in a wide array of hematological malignancies and solid tumors, including prostate, breast, and pancreatic cancers.[3][4][5][6] This upregulation is strongly correlated with enhanced cell proliferation, survival, and resistance to therapy.[1][7][8] Pim-1 exerts its pro-tumorigenic effects by phosphorylating a multitude of substrates involved in critical cellular processes such as cell cycle progression, apoptosis, and metabolic reprogramming.[7][9] Its intricate signaling network, particularly its synergistic relationship with the MYC oncogene, positions it as a highly attractive target for cancer diagnosis, prognosis, and therapeutic intervention.[10][11] This guide provides an in-depth examination of the Pim-1 signaling axis, presents quantitative data on its activity, and details key experimental protocols for its study.

Pim-1 Signaling Pathways in Cancer

Pim-1 functions as a central node in a complex network of signaling pathways that collectively drive cancer cell proliferation and survival. Its expression is tightly regulated by upstream signals, and its kinase activity modulates numerous downstream effectors.

Upstream Regulation: The JAK/STAT Pathway

The primary mechanism for inducing Pim-1 expression is through the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[7][12] This pathway is typically activated by cytokines and growth factors such as interleukins (IL-2, IL-3, IL-6).[7] Upon ligand binding, receptor-associated JAKs phosphorylate and activate STAT proteins (primarily STAT3 and STAT5), which then translocate to the nucleus and bind to the promoter region of the PIM1 gene, initiating its transcription.[7][13]

Downstream Effectors and Pro-Proliferative Mechanisms

Pim-1 kinase, once expressed, phosphorylates a wide array of downstream substrates to promote cell cycle progression, inhibit apoptosis, and enhance translational activity.

Pim-1 accelerates cell cycle progression by targeting key cell cycle inhibitors and activators.[4][9] It phosphorylates the cyclin-dependent kinase (CDK) inhibitors p21Cip1/WAF1 (at Thr145) and p27Kip1 (at Thr157 and Thr198).[9][14] This phosphorylation leads to their binding to 14-3-3 proteins, resulting in their nuclear exclusion and subsequent degradation, thereby relieving the inhibition on CDK/cyclin complexes and promoting G1/S phase transition.[9][14] Additionally, Pim-1 can phosphorylate and activate the Cdc25A and Cdc25C phosphatases, which are crucial for activating CDK/cyclin complexes and promoting G1/S and G2/M transitions, respectively.[4][9][14]

A key oncogenic function of Pim-1 is its ability to promote cell survival by inhibiting apoptosis.[4] One of its most well-characterized substrates is the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[7] Pim-1 phosphorylates BAD at Ser112, which prevents it from binding to and antagonizing the anti-apoptotic proteins Bcl-2 and Bcl-xL.[7][15] This action sequesters BAD and allows Bcl-xL to inhibit the apoptotic machinery, thereby promoting cell survival.[7][15]

Pim-1 and the c-Myc oncogene exhibit strong synergism in promoting tumorigenesis.[16][17] Pim-1 can directly phosphorylate c-Myc at Ser62, a modification that enhances its stability and transcriptional activity.[10] This leads to the increased expression of MYC target genes, many of which are involved in cell proliferation and metabolism, such as those controlling glycolysis (e.g., PGK1, LDHA).[10] Furthermore, Pim-1 promotes cap-dependent translation by phosphorylating the eukaryotic translation initiation factor 4B (eIF4B) and components of the mTORC1 pathway, such as 4E-BP1, further boosting the synthesis of proteins required for cell growth.[17][18]

Quantitative Data on Pim-1 in Cancer

The following tables summarize quantitative data related to Pim-1 expression, its role as a therapeutic target, and its effect on cell proliferation.

Table 1: Pim-1 Overexpression in Human Cancers

| Cancer Type | Observation | Reference |

| Hematologic Malignancies | Frequently overexpressed in leukemia and lymphoma. | [4][14] |

| Prostate Cancer | Expression is elevated in tumor biopsies; associated with castration resistance. | [16][19] |

| Breast Cancer | Overexpressed, particularly in Triple-Negative Breast Cancer (TNBC). | [11][20] |

| Pancreatic Cancer | mRNA and protein expression significantly increased in malignant tissues. | [3] |

| Ovarian Cancer | Overexpressed and correlated with poor overall survival. | [10][21] |

| Lung Adenocarcinoma | Frequently overexpressed and associated with poor clinical outcome. | [18] |

| Colorectal Cancer | Associated with poor prognosis. | [22] |

| Head and Neck Cancer | Associated with poor prognosis. | [22] |

Table 2: IC₅₀ Values of Selected Pim-1 Kinase Inhibitors

| Inhibitor | Target(s) | IC₅₀ (Pim-1) | Cell Line / Context | Reference |

| AZD1208 | Pan-Pim | ~5 nM (Biochemical) | In clinical trials for AML and other cancers. | [7][11][13] |

| SGI-1776 | Pan-Pim, FLT3 | ~7 nM (Biochemical) | Preclinical and clinical studies. | [6][7] |

| ETP-45299 | Pim-1 | Potent & Selective | Suppresses proliferation in various tumor cell lines. | [7][23] |

| Quercetagetin | Pim-1 | 0.34 µM (Biochemical) | Flavonol identified from a diversity screen. | [24] |

| SMI-4a | Pim-1/Pim-2 | ~100 nM (Biochemical) | Benzylidene-thiazolidine-2-4-dione compound. | [17] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Pim-1 kinase function. Below are protocols for key experiments.

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol measures Pim-1 kinase activity by quantifying the amount of ADP produced during a phosphorylation reaction.[12][25]

Workflow Diagram:

Methodology:

-

Reagent Preparation: Prepare Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT). Prepare a solution of recombinant Pim-1 kinase, a suitable peptide substrate (e.g., a biotinylated peptide derived from BAD), and ATP.[26]

-

Reaction Setup: In a 384-well plate, add 1 µl of the test inhibitor (or DMSO control).[25]

-

Add 2 µl of Pim-1 enzyme solution.

-

Add 2 µl of the substrate/ATP mixture to initiate the reaction. The final ATP concentration is typically in the µM range.[25]

-

Incubation: Incubate the plate at room temperature or 30°C for 60 minutes.[25]

-

ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[25]

-

Signal Generation: Add 10 µl of Kinase Detection Reagent to convert the ADP generated by Pim-1 into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[25]

-

Detection: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to Pim-1 kinase activity.

Western Blotting for Pim-1 and Substrate Phosphorylation

This protocol is used to detect the protein levels of Pim-1 and the phosphorylation status of its substrates (e.g., p-BAD, p-c-Myc).[27]

Methodology:

-

Protein Extraction: Lyse cultured cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Electro-blot the separated proteins from the gel onto a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Pim-1 or a phosphorylated substrate (e.g., anti-Phospho-BAD Ser112) diluted in blocking buffer. This is typically done overnight at 4°C with gentle shaking.[28]

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Washing: Repeat the washing step (Step 7).

-

Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. The band intensity corresponds to the protein level.

Cell Proliferation Assay (CCK-8/MTS)

This colorimetric assay measures cell viability, which is indicative of cell proliferation. It is used to assess the effect of Pim-1 knockdown or inhibition on cancer cell growth.[21][29][30]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a Pim-1 inhibitor (e.g., AZD1208) at various concentrations or transfect them with Pim-1 siRNA. Include appropriate vehicle (DMSO) or non-targeting siRNA controls.[30]

-

Incubation: Culture the cells for a desired period (e.g., 48-72 hours).[30]

-

Reagent Addition: Add 10 µl of CCK-8 or MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt in the reagent to a colored formazan product.

-

Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to the control-treated cells.

Conclusion

Pim-1 kinase is a bona fide proto-oncogene that plays a multifaceted role in promoting cancer cell proliferation and survival.[1][8] Its overexpression in numerous cancers and its central position in signaling pathways that control cell cycle, apoptosis, and metabolism make it a compelling target for therapeutic development.[1][3][15] The development of potent and selective Pim-1 inhibitors has shown promise in preclinical studies, and ongoing clinical trials are evaluating their efficacy.[1][8][13] A thorough understanding of Pim-1 biology, facilitated by the robust experimental protocols detailed herein, is essential for continued progress in targeting this kinase to improve cancer treatment outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PIM1 kinase and its diverse substrate in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pim1 promotes cell proliferation and regulates glycolysis via interaction with MYC in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

- 13. researchgate.net [researchgate.net]

- 14. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. The Pim protein kinases regulate energy metabolism and cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PIM1 kinase promotes cell proliferation, metastasis and tumor growth of lung adenocarcinoma by potentiating the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]

- 21. dovepress.com [dovepress.com]

- 22. Clinical Significance of Pim-1 in Human Cancers: A Meta-analysis of Association with Prognosis and Clinicopathological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pim 1 kinase inhibitor ETP-45299 suppresses cellular proliferation and synergizes with PI3K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. promega.com [promega.com]

- 26. media.cellsignal.com [media.cellsignal.com]

- 27. researchgate.net [researchgate.net]

- 28. Pim-1 Antibody | Cell Signaling Technology [cellsignal.com]

- 29. PIM kinases 1, 2 and 3 in intracellular LIF signaling, proliferation and apoptosis in trophoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

The Pro-Apoptotic Effects of Pim-1 Kinase Inhibitor 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of Pim-1 kinase inhibitor 5 (also known as Compound 4c) on apoptosis. It summarizes the available quantitative data, outlines detailed experimental protocols for assessing apoptosis, and visualizes the key signaling pathways and experimental workflows. Given the limited publicly available data specifically on the apoptotic effects of Pim-1 kinase inhibitor 5, this guide also incorporates representative data from other potent Pim-1 inhibitors to provide a comprehensive understanding of the anti-cancer potential of targeting the Pim-1 kinase.

Introduction to Pim-1 Kinase and Its Role in Cancer

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1] Overexpression of Pim-1 is observed in various hematological malignancies and solid tumors, including leukemia, prostate cancer, and breast cancer.[1][2][3] By phosphorylating a wide range of downstream targets, Pim-1 promotes cell cycle progression and inhibits programmed cell death, thereby contributing to tumorigenesis and therapeutic resistance.[4] Its role as a key regulator of cell fate has made it an attractive target for the development of novel anti-cancer therapies.[4]

Pim-1 Kinase Inhibitor 5 (Compound 4c)

Pim-1 kinase inhibitor 5, also referred to as Compound 4c, is a recently identified small molecule inhibitor of Pim-1 kinase.[2] It belongs to a class of cyanopyridine-based compounds that have demonstrated significant cytotoxic effects in various cancer cell lines.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for Pim-1 kinase inhibitor 5 and representative data for other relevant Pim-1 inhibitors.

Table 1: In Vitro Activity of Pim-1 Kinase Inhibitor 5 (Compound 4c) [2][3]

| Parameter | Value | Cell Lines |

| Pim-1 Kinase Inhibition (IC50) | 0.61 µM | N/A (Biochemical Assay) |

| Cytotoxicity (IC50) | 8.02 ± 0.38 µM | HepG2 (Liver Cancer) |

| 7.15 ± 0.35 µM | HCT-116 (Colon Cancer) | |

| Not explicitly quantified, but showed high activity | MCF-7 (Breast Cancer) | |

| Not explicitly quantified, but showed high activity | PC-3 (Prostate Cancer) |

Table 2: Representative Data on Apoptosis Induction by a Cyanopyridine-Based Pim-1 Inhibitor (Compound 12) [5]

Note: This data is for a different, but structurally related, potent Pim-1 inhibitor and is presented here as a representative example of the pro-apoptotic effects of this class of compounds.

| Cell Line | Treatment | Total Apoptosis (%) | Early Apoptosis (%) | Late Apoptosis (%) |

| MCF-7 | Control (Untreated) | 0.64% | - | - |

| Compound 12 | 33.43% | 23.18% | 10.25% |

Mechanism of Action: Induction of Apoptosis

Pim-1 kinase promotes cell survival primarily through the phosphorylation and inactivation of pro-apoptotic proteins, such as BAD (Bcl-2-associated death promoter).[6][7] Inhibition of Pim-1 kinase by small molecules like Pim-1 kinase inhibitor 5 is expected to disrupt this anti-apoptotic signaling, leading to the activation of the intrinsic apoptotic pathway. This is often characterized by the downstream activation of caspases, a family of proteases that execute programmed cell death.[7]

Signaling Pathway

The following diagram illustrates the central role of Pim-1 in promoting cell survival and how its inhibition can lead to apoptosis.

Caption: Pim-1 signaling pathway and the induction of apoptosis by its inhibition.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to quantify apoptosis induced by Pim-1 kinase inhibitors.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[8]

Objective: To quantify the percentage of apoptotic cells in a cancer cell line following treatment with Pim-1 kinase inhibitor 5.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HepG2)

-

Pim-1 kinase inhibitor 5 (Compound 4c)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Treat the cells with various concentrations of Pim-1 kinase inhibitor 5 (e.g., corresponding to IC50, 0.5x IC50, and 2x IC50 values) and a vehicle control (e.g., DMSO). Incubate for a predetermined time period (e.g., 24 or 48 hours).

-

Cell Harvesting: After incubation, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine the floating and adherent cells for each sample.

-

Staining:

-

Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.[8]

-

Use unstained, Annexin V-FITC only, and PI only controls to set the compensation and gates.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the pro-apoptotic effects of a Pim-1 inhibitor.

Caption: General experimental workflow for apoptosis assessment.

Conclusion

Pim-1 kinase inhibitor 5 (Compound 4c) is a promising anti-cancer agent with demonstrated inhibitory activity against Pim-1 kinase and cytotoxic effects on various cancer cell lines. While specific quantitative data on its apoptosis-inducing capabilities are emerging, the well-established role of Pim-1 in cell survival strongly suggests that its inhibition will lead to programmed cell death. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the pro-apoptotic effects of this and other novel Pim-1 inhibitors. Further studies are warranted to fully elucidate the molecular mechanisms underlying the apoptotic response to Pim-1 kinase inhibitor 5 and to evaluate its therapeutic potential in preclinical models.

References

- 1. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells [mdpi.com]

- 7. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Pim-1 Kinase Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pim-1 kinase, a constitutively active serine/threonine kinase, has emerged as a significant therapeutic target in oncology and other disease areas. Its overexpression is frequently correlated with tumorigenesis, metastasis, and resistance to therapy in a variety of hematological malignancies and solid tumors. Pim-1 plays a crucial role in regulating cell cycle progression, apoptosis, and transcriptional activation through a complex network of signaling pathways. This technical guide provides a comprehensive overview of the Pim-1 kinase, its signaling network, and the therapeutic potential of its inhibitors. We present a detailed summary of quantitative data for key Pim-1 inhibitors, in-depth experimental protocols for their evaluation, and visual representations of the core signaling pathways and experimental workflows to aid researchers in this dynamic field of drug discovery.

Introduction: The Pim-1 Kinase in Disease

The Proviral Integration site for Moloney murine leukemia virus (Pim-1) is a proto-oncogene that is a key player in cell survival and proliferation.[1][2] Unlike many other kinases, Pim-1 is constitutively active, and its function is primarily regulated at the level of transcription, translation, and protein stability.[3] Pim-1 is implicated in a wide array of cellular processes, including cell cycle progression, apoptosis, and the regulation of signal transduction pathways.[4]

Elevated expression of Pim-1 is a hallmark of numerous human cancers, including prostate cancer, acute myeloid leukemia, and other hematopoietic malignancies.[4][5] This overexpression is often associated with a poor prognosis, making Pim-1 an attractive target for therapeutic intervention.[6] The Pim kinase family consists of three highly homologous isoforms: Pim-1, Pim-2, and Pim-3, with Pim-1 being the most extensively studied.[1] These isoforms have both overlapping and distinct functions in cellular processes.

The Pim-1 Signaling Network

Pim-1 kinase activity is intricately regulated by upstream signals and, in turn, modulates a diverse range of downstream effector proteins. Understanding this complex signaling network is crucial for the rational design and application of Pim-1 inhibitors.

Upstream Regulation

The primary regulators of Pim-1 expression are the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathways.[4][7][8] Cytokines and interleukins, such as IL-2, IL-3, and IL-6, activate JAKs, which then phosphorylate and activate STAT3 and STAT5.[4][8] Activated STAT3 and STAT5 directly bind to the Pim-1 promoter, inducing its transcription.[4][7] This positions Pim-1 as a critical downstream mediator of cytokine signaling.

Downstream Targets and Cellular Functions

Pim-1 kinase exerts its effects by phosphorylating a multitude of downstream substrates, thereby influencing key cellular functions:

-

Cell Cycle Progression: Pim-1 promotes cell cycle progression by phosphorylating and regulating the activity of cell cycle modulators such as p21Cip1/Waf1, p27Kip1, and CDC25A/C.[1]

-

Apoptosis Inhibition: A crucial role of Pim-1 is to promote cell survival by inhibiting apoptosis. It achieves this by phosphorylating and inactivating the pro-apoptotic protein Bad.[1][9]

-

Transcriptional Regulation: Pim-1 can influence gene expression by phosphorylating and modulating the activity of transcription factors, including c-Myc, a key regulator of cell growth and proliferation.[1]

-

Drug Resistance: Pim-1 has been shown to contribute to drug resistance by phosphorylating and regulating the function of drug transporters like P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP).[7]

Below is a diagram illustrating the core Pim-1 signaling pathway.

Pim-1 Kinase Inhibitors: A Therapeutic Strategy

Given the central role of Pim-1 in promoting cancer cell survival and proliferation, its inhibition represents a promising therapeutic strategy.[6] A number of small molecule inhibitors targeting the ATP-binding pocket of Pim-1 have been developed and are in various stages of preclinical and clinical evaluation.

Quantitative Data on Pim-1 Inhibitors

The following table summarizes the in vitro potency of several notable Pim-1 kinase inhibitors.

| Inhibitor | Target(s) | Pim-1 IC50 (nM) | Pim-1 Ki (pM) | Other Kinase IC50 (nM) | Reference(s) |

| SGI-1776 | Pan-Pim, Flt3 | 7 | - | Pim-2: 363, Pim-3: 69, Flt3: 44 | [1][4][5][8][10] |

| AZD1208 | Pan-Pim | 0.4 | - | Pim-2: 5, Pim-3: 1.9 | [1][2][6][9] |

| PIM447 (LGH447) | Pan-Pim | - | 6 | Pim-2: 18 pM, Pim-3: 9 pM | [1][3][11][12][13][14] |

| SMI-4a | Pim-1 selective | 17 | - | Modestly potent to Pim-2 | [1] |

| TCS PIM-1 1 | Pim-1 selective | 50 | - | Pim-2: >20,000 | [1] |

| Hispidulin | Pim-1 | 2,710 | - | - | [1] |

| CX-6258 HCl | Pan-Pim | 5 | - | Pim-2: 25, Pim-3: 16 | [1] |

| TP-3654 | Pan-Pim | - | 5,000 | Pim-2: 239,000 pM, Pim-3: 42,000 pM | [1] |

Experimental Protocols for Evaluating Pim-1 Inhibitors

The following section provides detailed methodologies for key experiments commonly used to characterize the activity of Pim-1 kinase inhibitors.

In Vitro Pim-1 Kinase Activity Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by Pim-1 kinase.

Materials:

-

Recombinant human Pim-1 kinase

-

Peptide substrate (e.g., a peptide derived from Bad)

-

[γ-³³P]-ATP

-

Kinase reaction buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)

-

Pim-1 kinase inhibitor (test compound)

-

Phosphocellulose paper

-

Phosphoric acid wash buffer

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, peptide substrate, and the test inhibitor at various concentrations.

-

Initiate the kinase reaction by adding recombinant Pim-1 kinase and [γ-³³P]-ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

-

Quantify the amount of incorporated radiolabel on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of Pim-1 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., a line with high Pim-1 expression)

-

Complete cell culture medium

-

Pim-1 kinase inhibitor (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Pim-1 inhibitor for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the inhibitor.

Western Blot Analysis of Pim-1 Signaling

This technique is used to detect changes in the protein levels and phosphorylation status of Pim-1 and its downstream targets in response to inhibitor treatment.

Materials:

-

Cancer cells treated with a Pim-1 inhibitor

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies specific for Pim-1, phospho-Bad (Ser112), total Bad, etc.

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the changes in protein expression and phosphorylation levels.

Experimental and Drug Discovery Workflow

The development of a novel Pim-1 kinase inhibitor typically follows a structured workflow from initial screening to preclinical evaluation.

Conclusion

Pim-1 kinase remains a compelling target for the development of novel anticancer therapies. Its well-defined role in promoting cell survival, proliferation, and drug resistance provides a strong rationale for its inhibition. The availability of a diverse range of chemical scaffolds for Pim-1 inhibitors, coupled with robust in vitro and in vivo models for their evaluation, continues to drive progress in this field. This technical guide provides a foundational resource for researchers dedicated to advancing the therapeutic potential of Pim-1 kinase inhibitors, with the ultimate goal of improving outcomes for patients with cancer and other Pim-1-driven diseases.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. media.cellsignal.com [media.cellsignal.com]

- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. promega.in [promega.in]

- 11. researchgate.net [researchgate.net]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. reactionbiology.com [reactionbiology.com]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide: Pim-1 Kinase Inhibitor 5 (Compound 4c)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Pim-1 kinase inhibitor 5, also referred to as Compound 4c. It includes key inhibitory concentrations, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to support further research and development.

Core Data Presentation

The inhibitory activities of Compound 4c have been quantified against its primary target, Pim-1 kinase, and its cytotoxic effects have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target | Assay Type | IC50 Value (μM) |

| Pim-1 Kinase | In vitro Kinase Assay | 0.61 [1] |

| HepG2 (Hepatocellular Carcinoma) | Cytotoxicity Assay | 6.95 - 20.19[1] |

| MCF-7 (Breast Adenocarcinoma) | Cytotoxicity Assay | 6.95 - 20.19[1] |

| PC3 (Prostate Cancer) | Cytotoxicity Assay | 6.95 - 20.19[1] |

| HCT-116 (Colorectal Carcinoma) | Cytotoxicity Assay | 6.95 - 20.19[1] |

Experimental Protocols

The following sections detail the methodologies employed to ascertain the quantitative data presented above.

In Vitro Pim-1 Kinase Inhibition Assay

The IC50 value for Compound 4c against Pim-1 kinase was determined using a luminescent kinase assay, which measures the amount of ADP produced from the kinase reaction.

Principle: The assay quantifies kinase activity by measuring the amount of ADP formed during the phosphorylation reaction. The ADP is converted to ATP, which then serves as a substrate for luciferase, generating a light signal that is proportional to the ADP concentration and, therefore, to the kinase activity.

Materials:

-

Pim-1 Kinase Enzyme System

-

ADP-Glo™ Kinase Assay Kit

-

Test Compound (Compound 4c)

-

Kinase Buffer

-

ATP

-

Substrate (e.g., a generic kinase substrate peptide)

-

384-well or 96-well plates

-

Luminometer

Procedure:

-

Compound Preparation: A serial dilution of Compound 4c is prepared in a suitable solvent (e.g., DMSO) and then further diluted in the kinase buffer.

-

Reaction Setup: In a multi-well plate, the Pim-1 enzyme is added to wells containing the diluted test compound or vehicle control.

-

Initiation: The kinase reaction is initiated by adding a mixture of the kinase substrate and ATP.

-

Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. This is followed by a 40-minute incubation at room temperature.

-

ADP to ATP Conversion: Kinase Detection Reagent is added, which contains an enzyme that converts the ADP generated in the initial kinase reaction into ATP. This is followed by a 30-minute incubation at room temperature.

-

Signal Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured with a plate-reading luminometer.

-

Data Analysis: The luminescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable nonlinear regression model.

Cytotoxicity Assay against Human Cancer Cell Lines

The cytotoxic effects of Compound 4c on the HepG2, MCF-7, PC3, and HCT-116 human cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Human cancer cell lines (HepG2, MCF-7, PC3, HCT-116)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test Compound (Compound 4c)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere and grow overnight in a CO2 incubator at 37°C.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Compound 4c. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution diluted in serum-free medium is added to each well. The plates are then incubated for another 3-4 hours to allow for formazan crystal formation.

-

Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

Pim-1 Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its expression is regulated by the JAK/STAT pathway, and it, in turn, phosphorylates a variety of downstream targets.

Caption: Simplified Pim-1 signaling pathway.

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines the key steps in the in vitro kinase assay used to determine the IC50 value of Pim-1 inhibitors.

Caption: Workflow for the in vitro Pim-1 kinase inhibition assay.

References

The Cytotoxic Effects of Pim-1 Kinase Inhibitors on HepG2 Hepatocellular Carcinoma Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cytotoxic effects of Pim-1 kinase inhibitors on the human hepatocellular carcinoma (HCC) cell line, HepG2. The proviral integration site for Moloney murine leukemia virus (Pim) kinases, particularly Pim-1, are frequently overexpressed in various cancers, including HCC, making them a compelling target for anticancer therapies.[1][2][3] Inhibition of Pim-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells, highlighting its therapeutic potential.[2] This document will detail the cytotoxic activity, underlying signaling pathways, and experimental protocols relevant to the study of Pim-1 inhibitors in HepG2 cells.

Quantitative Analysis of Cytotoxicity

The cytotoxic efficacy of Pim-1 kinase inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. Several novel pyridine and pyrazolyl pyridine conjugates have been synthesized and evaluated for their cytotoxic activity against HepG2 cells, demonstrating potent Pim-1 kinase inhibition.[4]

For the purpose of this guide, we will refer to a representative potent inhibitor from these studies as "Pim-1 Kinase Inhibitor Compound 9" based on its significant cytotoxic effects on HepG2 cells.[4]

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| Compound 9 | Pim-1 Kinase | HepG2 | 0.18 | [4] |

| Staurosporine (Reference) | Pan-Kinase Inhibitor | HepG2 | Not specified in this context | [4] |

| Compound 5 | Pim-1 Kinase | HepG2 | 2.19 | [4] |

| Compound 10 | Pim-1 Kinase | HepG2 | 3.47 | [4] |

Table 1: Cytotoxicity of selected Pim-1 Kinase Inhibitors in HepG2 cells. The data illustrates the potent cytotoxic effect of Compound 9, with a sub-micromolar IC50 value.

Pim-1 Kinase and Downstream Signaling Pathways

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[5][6] Its inhibition in cancer cells can trigger apoptotic pathways and disrupt cell cycle progression. The signaling cascade often involves the modulation of key regulatory proteins.

Inhibition of Pim-1 kinase disrupts these pro-survival signals. For instance, deactivation of the pro-apoptotic protein Bad through phosphorylation is a key function of Pim-1.[7] Therefore, inhibition of Pim-1 leads to increased levels of active, non-phosphorylated Bad, which in turn promotes apoptosis. Studies have shown that potent Pim-1 inhibitors like Compound 9 can induce significant apoptosis in HepG2 cells.[4] Specifically, treatment with Compound 9 led to a 175-fold increase in total apoptotic cell death compared to untreated controls, with 37.5% of cells in late apoptosis and 15.2% in early apoptosis.[4]

Experimental Protocols

A fundamental technique to assess the cytotoxicity of Pim-1 inhibitors in HepG2 cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8][9]

MTT Assay Protocol for HepG2 Cells

-

Cell Seeding: HepG2 cells are seeded into a 96-well microplate at a density of approximately 1 x 10³ to 5 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[8][10]

-

Compound Treatment: The cells are then treated with various concentrations of the Pim-1 kinase inhibitor (e.g., Compound 9) and a vehicle control (e.g., 0.1% DMSO).[4]

-

Incubation: The plate is incubated for a predetermined period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[4]

-

MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[8]

-

Formazan Crystal Formation: The plate is incubated for an additional 3 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: The culture medium is carefully removed, and 100 µL of a solubilization solution (e.g., acidified isopropanol or detergent solution) is added to each well to dissolve the formazan crystals.[8][10]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm to 590 nm using a microplate reader.[8][11] The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.

Conclusion

Pim-1 kinase inhibitors, exemplified by potent compounds like Compound 9, exhibit significant cytotoxic effects against HepG2 hepatocellular carcinoma cells. This cytotoxicity is mediated through the induction of apoptosis, a consequence of inhibiting the pro-survival functions of Pim-1 kinase. The MTT assay provides a reliable and straightforward method for quantifying the cytotoxic potential of these inhibitors. The continued investigation and development of selective and potent Pim-1 inhibitors represent a promising therapeutic strategy for the treatment of hepatocellular carcinoma.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]

- 6. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. ijrr.com [ijrr.com]

The Effect of Pim-1 Kinase Inhibitor 5 on MCF-7 Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Pim-1 kinase inhibitor 5 on the MCF-7 human breast cancer cell line. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development in oncology.

Introduction to Pim-1 Kinase and its Role in Cancer

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1] Upregulation of Pim-1 is observed in various cancers, including breast cancer, and is often associated with tumor progression and resistance to therapy. The Pim-1 signaling pathway is activated by various cytokines and growth factors through the JAK/STAT pathway.[1] Key downstream targets of Pim-1 include proteins involved in cell cycle regulation and apoptosis, such as p21, as well as the pro-apoptotic protein Bad.[2][3] Pim-1 can phosphorylate and inactivate Bad, thereby promoting cell survival. Furthermore, Pim-1 has been shown to interact with and stabilize the c-Myc oncoprotein, a key driver of cell proliferation.[4]

Quantitative Effects of Pim-1 Kinase Inhibitor 5 on MCF-7 Cells

Pim-1 kinase inhibitor 5 is a potent inhibitor of Pim-1 kinase. The following table summarizes the available quantitative data on its effects on the MCF-7 cell line. It is important to note that while the IC50 value is specific to Pim-1 kinase inhibitor 5, the quantitative data for apoptosis and cell cycle analysis are derived from studies on other potent Pim-1 inhibitors in MCF-7 cells and represent expected outcomes.

| Parameter | Value | Cell Line | Reference |

| Pim-1 Kinase Inhibition (IC50) | 0.61 µM | - | [5] |

| Cell Viability (IC50) | 6.95-20.19 µM | MCF-7 | [5] |

| Apoptosis Induction (Total Apoptosis) | ~33.43% (at 1.62 µM) | MCF-7 | [6] |

| Cell Cycle Arrest | S-Phase Arrest (~36.02% of cells) | MCF-7 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Pim-1 kinase inhibitor 5 on MCF-7 cells.

Cell Culture and Treatment

MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For treatment, cells are seeded in appropriate culture vessels and allowed to adhere overnight. Pim-1 kinase inhibitor 5, dissolved in a suitable solvent (e.g., DMSO), is then added to the culture medium at the desired concentrations for the specified duration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

-

Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

-

Treat the cells with various concentrations of Pim-1 kinase inhibitor 5 for the desired time period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Seed MCF-7 cells in a 6-well plate and treat with Pim-1 kinase inhibitor 5.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Seed MCF-7 cells and treat with Pim-1 kinase inhibitor 5.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G1, S, and G2/M phases are determined using cell cycle analysis software.

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation of specific proteins.

-

Lyse treated and untreated MCF-7 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Pim-1, phospho-Bad (Ser112), Bad, c-Myc, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the Pim-1 signaling pathway and a typical experimental workflow for evaluating the effects of Pim-1 kinase inhibitor 5.

Caption: Pim-1 Signaling Pathway in MCF-7 Cells.

Caption: Experimental Workflow for Inhibitor Evaluation.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. content-assets.jci.org [content-assets.jci.org]

- 3. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Pim-1 Kinase Inhibitor 5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pim-1 kinase, a serine/threonine kinase, is a proto-oncogene implicated in the regulation of cell cycle progression, proliferation, and apoptosis.[1] Its overexpression is associated with various malignancies, making it a compelling target for cancer therapy. Pim-1 kinase inhibitor 5 (also known as compound 4c) is a molecule identified as a potent inhibitor of Pim-1 kinase, demonstrating cytotoxic effects against several cancer cell lines.[2][3] These application notes provide detailed protocols for in vitro assays to characterize the activity of Pim-1 kinase inhibitor 5.

Data Presentation

The following table summarizes the reported in vitro activity of Pim-1 kinase inhibitor 5.

| Assay Type | Target/Cell Line | IC50 | Reference |

| Biochemical Assay | Pim-1 Kinase | 0.61 µM | [2][3] |

| Cell Viability Assay | HepG2 (Liver Cancer) | 6.95 µM | [2][3] |

| MCF-7 (Breast Cancer) | > 20.19 µM | [2][3] | |

| PC3 (Prostate Cancer) | > 20.19 µM | [2][3] | |

| HCT-116 (Colon Cancer) | 7.15 µM |

Experimental Protocols

Biochemical Pim-1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assays and is designed to measure the enzymatic activity of Pim-1 kinase in the presence of an inhibitor.

Materials:

-

Recombinant human Pim-1 kinase

-

Pim-1 kinase substrate peptide (e.g., a Bad-derived peptide)

-

Pim-1 Kinase Inhibitor 5

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

DMSO

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a stock solution of Pim-1 kinase inhibitor 5 in DMSO. Create a serial dilution of the inhibitor in kinase buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (DMSO in kinase buffer).

-

Reaction Setup:

-

Add 1 µL of the diluted inhibitor or vehicle control to the wells of a 384-well plate.

-

Add 2 µL of recombinant Pim-1 kinase (concentration to be optimized empirically) to each well.

-

Add 2 µL of a substrate/ATP mixture to each well to initiate the reaction. The final ATP concentration should be close to its Km for Pim-1 for competitive inhibitor studies.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HepG2, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pim-1 Kinase Inhibitor 5

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear flat-bottom plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of Pim-1 kinase inhibitor 5 in complete medium. Replace the medium in the wells with 100 µL of the diluted inhibitor or vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the data on a dose-response curve.

Western Blot Analysis of Pim-1 Signaling

This protocol is for detecting changes in the phosphorylation status of downstream targets of Pim-1, such as Bad, to confirm the inhibitor's mechanism of action in a cellular context.

Materials:

-

Cancer cell line expressing Pim-1

-

Pim-1 Kinase Inhibitor 5

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Bad (Ser112), anti-total Bad, anti-Pim-1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of Pim-1 kinase inhibitor 5 or vehicle control for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and load equal quantities onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Bad) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total Bad and β-actin to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Caption: Experimental workflow for the in vitro characterization of Pim-1 kinase inhibitor 5.

Caption: Simplified Pim-1 signaling pathway and the point of intervention for Pim-1 kinase inhibitor 5.

References

Application Note: A Cell-Based Assay for Characterizing Pim-1 Kinase Inhibitor 5 Activity

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for a cell-based assay to determine the potency and cellular activity of Pim-1 kinase inhibitors, using "Pim-1 kinase inhibitor 5" as a representative compound. Pim-1 kinase is a serine/threonine kinase that has emerged as a promising target in oncology due to its role in cell survival, proliferation, and drug resistance.[1][2][3] This document provides researchers, scientists, and drug development professionals with a robust methodology to assess the intracellular efficacy of potential Pim-1 inhibitors. The protocol outlines a method for quantifying the phosphorylation of the pro-apoptotic protein BAD, a direct substrate of Pim-1, in a cellular context.[4][5]

Introduction

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: Pim-1, Pim-2, and Pim-3.[3][6] Pim-1 is frequently overexpressed in a variety of hematological and solid tumors, where it contributes to tumorigenesis by promoting cell cycle progression and inhibiting apoptosis.[4][6] A key mechanism of its anti-apoptotic function is the phosphorylation of the pro-apoptotic protein BAD at Ser112, which leads to its inactivation.[4][5]

The development of small molecule inhibitors targeting Pim kinases is an active area of cancer research.[1] "Pim-1 kinase inhibitor 5" (also referred to as Compound 4c in some literature) has been identified as an inhibitor of Pim-1 with a biochemical IC50 of 0.61 μM.[7] While biochemical assays are crucial for initial screening, cell-based assays are essential to determine a compound's activity within the complex intracellular environment, considering factors like cell permeability and off-target effects.[8] This application note details a cell-based assay to measure the inhibition of BAD phosphorylation by Pim-1 kinase inhibitor 5 in a relevant human cell line.

Pim-1 Signaling Pathway

Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway and is stimulated by various cytokines and growth factors.[1][9] Once expressed, Pim-1 phosphorylates a range of substrates involved in cell survival and proliferation, including the pro-apoptotic protein BAD. Phosphorylation of BAD by Pim-1 on Ser112 disrupts its ability to form a complex with anti-apoptotic proteins like Bcl-xL, thereby promoting cell survival.

Figure 1. Simplified Pim-1 signaling pathway leading to cell survival.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of "Pim-1 kinase inhibitor 5". It is important to note the distinction between biochemical potency (IC50) and cellular cytotoxicity (EC50 or GI50), which can differ significantly due to factors such as cell membrane permeability and engagement with the target in a complex cellular milieu.[8]

| Parameter | Value | Assay Type | Reference |

| Biochemical IC50 | 0.61 μM | Enzyme Inhibition Assay | [7] |

| Cellular Cytotoxicity (HepG2) | 6.95 μM | Cytotoxicity Assay | [7] |

| Cellular Cytotoxicity (MCF-7) | >20.19 μM | Cytotoxicity Assay | [7] |

| Cellular Cytotoxicity (PC3) | 11.38 μM | Cytotoxicity Assay | [7] |

| Cellular Cytotoxicity (HCT-116) | 20.19 μM | Cytotoxicity Assay | [7] |

Experimental Protocols

Principle of the Assay

This protocol describes a method to quantify the intracellular inhibition of Pim-1 kinase by measuring the phosphorylation of its substrate, BAD, at serine 112. A human cell line with detectable levels of Pim-1 and BAD is treated with increasing concentrations of "Pim-1 kinase inhibitor 5". Following treatment, cells are lysed, and the levels of phosphorylated BAD (p-BAD Ser112) and total BAD are quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blot. The ratio of p-BAD to total BAD is then used to determine the dose-dependent inhibitory effect of the compound and to calculate an IC50 value.

Experimental Workflow

Figure 2. Workflow for the cell-based Pim-1 kinase assay.

Materials and Reagents

-

Cell Line: Human leukemia cell line (e.g., K562) or prostate cancer cell line (e.g., PC3) with known Pim-1 expression.

-

Pim-1 kinase inhibitor 5: Stock solution in DMSO.

-

Cell Culture Medium: RPMI-1640 or appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Assay Plates: 96-well cell culture plates.

-

Detection Reagents:

-

For ELISA: Commercially available p-BAD (Ser112) and total BAD sandwich ELISA kits.

-

For Western Blot: Primary antibodies (Rabbit anti-p-BAD Ser112, Rabbit anti-total BAD, Mouse anti-GAPDH), HRP-conjugated secondary antibodies, and chemiluminescent substrate.

-

Detailed Protocol

1. Cell Seeding: a. Culture cells to approximately 80% confluency. b. Harvest cells and determine cell density and viability. c. Seed the cells into a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium. d. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment and recovery.

2. Compound Preparation and Treatment: a. Prepare a serial dilution of "Pim-1 kinase inhibitor 5" in complete culture medium. A typical concentration range would span from 0.01 µM to 100 µM. Include a DMSO vehicle control (final DMSO concentration should be ≤ 0.5%). b. Carefully remove the medium from the wells. c. Add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. d. Incubate the plate for 2 to 4 hours at 37°C and 5% CO2.

3. Cell Lysis: a. After incubation, place the plate on ice. b. Aspirate the medium and wash the cells once with 150 µL of ice-cold PBS. c. Aspirate the PBS and add 50-100 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well. d. Incubate on ice for 15-20 minutes with gentle agitation. e. Centrifuge the plate at 4°C to pellet cell debris.

4. Quantification of p-BAD and Total BAD:

Method A: ELISA a. Use the supernatant (cell lysate) for analysis. b. Follow the manufacturer's protocol for the p-BAD (Ser112) and total BAD ELISA kits. c. Briefly, add cell lysates to the antibody-coated wells, incubate, wash, add detection antibody, and then substrate. d. Read the absorbance on a plate reader at the appropriate wavelength.

Method B: Western Blot a. Determine the protein concentration of each lysate. b. Load equal amounts of protein per lane on an SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane and probe with primary antibodies against p-BAD (Ser112), total BAD, and a loading control (e.g., GAPDH). e. Wash and incubate with appropriate HRP-conjugated secondary antibodies. f. Add chemiluminescent substrate and visualize the bands using an imaging system. Quantify band intensities using appropriate software.

5. Data Analysis: a. For ELISA data, calculate the concentration of p-BAD and total BAD from the standard curve. b. For Western Blot data, determine the intensity of the p-BAD and total BAD bands. c. For each sample, calculate the ratio of p-BAD / total BAD. d. Normalize the results to the vehicle control (defined as 100% phosphorylation or 0% inhibition). e. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. f. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in BAD phosphorylation.

Conclusion

The described cell-based assay provides a reliable and quantitative method for evaluating the intracellular potency of Pim-1 kinase inhibitors. By measuring the phosphorylation of a direct downstream substrate, this protocol allows for the functional assessment of inhibitor activity in a physiologically relevant context. This approach is critical for the preclinical characterization of potential therapeutic agents targeting the Pim-1 kinase and for bridging the gap between biochemical activity and cellular efficacy.

References

- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. promegaconnections.com [promegaconnections.com]

- 9. researchgate.net [researchgate.net]

Application Notes: Detecting p-BAD (Ser112) Inhibition by Pim-1 Kinase Inhibitor 5 (SGI-1776) via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pim-1 kinase, a serine/threonine kinase, is a crucial regulator of cell survival and proliferation.[1] Its overexpression is implicated in various cancers, making it a compelling target for therapeutic intervention.[1][2] One of the key downstream targets of Pim-1 is the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[3][4] Phosphorylation of BAD by Pim-1 at serine 112 (Ser112) inhibits its pro-apoptotic function, thereby promoting cell survival.[3][4][5]

SGI-1776, a potent and selective pan-Pim kinase inhibitor, has demonstrated efficacy in preclinical models of various hematological malignancies and solid tumors.[3][6][7][8] A key mechanism of its action involves the inhibition of Pim-1-mediated phosphorylation of downstream targets.[4][9] This application note provides a detailed protocol for utilizing Western blot to assess the inhibitory effect of SGI-1776 on the phosphorylation of BAD at Ser112 in a cellular context.

Signaling Pathway: Pim-1 and BAD

Pim-1 kinase, often upregulated in cancer, contributes to cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD. This phosphorylation event at Ser112 leads to the sequestration of BAD by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. The net effect is the suppression of apoptosis. Inhibition of Pim-1 by SGI-1776 is expected to decrease p-BAD (Ser112) levels, thereby promoting apoptosis.

Caption: Pim-1 kinase signaling pathway leading to BAD phosphorylation and its inhibition by SGI-1776.

Experimental Workflow

The following diagram outlines the key steps for assessing the effect of a Pim-1 inhibitor on p-BAD levels using Western blotting.

Caption: Experimental workflow for Western blot analysis of p-BAD.

Data Presentation